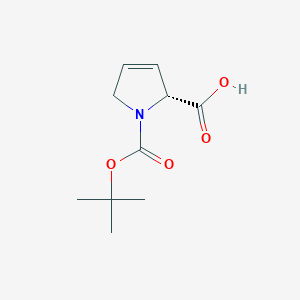

N-Boc-3,4-dehydro-D-proline

Übersicht

Beschreibung

N-Boc-3,4-dehydro-D-proline, also known as Boc-3,4-Dehydro-L-Proline, is an N-terminal protected 3,4-Dehydro-L-proline . It is used in solid-phase peptide synthesis (SPPS) to make peptides .

Synthesis Analysis

The multi-step preparation of N-Boc-3,4-dehydro-L-proline methyl ester has been reported using a modular flow reactor . The use of immobilized reagents and scavengers in pre-packed glass tubes allows the pure product to be obtained in 87% overall yield, 97% purity, and >98% enantiomeric excess without any additional purification step .Molecular Structure Analysis

The molecular formula of this compound is C10H15NO4 . Its molecular weight is 213.23 .Chemical Reactions Analysis

This compound is used in solid-phase peptide synthesis (SPPS) to make peptides . It is an alternate substrate of the amino acid oxidase, NikD .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 336.4±42.0 °C at 760 mmHg . The compound appears as a white to off-white crystalline powder .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis Approaches N-Boc-3,4-dehydro-D-proline and its derivatives are pivotal in the enzymatic synthesis of various bioactive compounds. For instance, the enzymatic preparation of N-Boc-5-hydroxy-L-proline from L-ornithine demonstrates the potential of biocatalysis in generating key intermediates for pharmaceutical applications, such as the synthesis of saxagliptin, a dipeptidyl peptidase IV inhibitor used in type 2 diabetes treatment (Hanson et al., 2011).

Flow Reactor Synthesis The synthesis of this compound methyl ester through a modular flow reactor process highlights an efficient method for producing this compound with high yield and purity. This approach is noteworthy for its ability to rapidly generate significant quantities of the desired product, demonstrating the compound's relevance in scalable chemical processes (Tamborini et al., 2010).

Catalytic Applications this compound derivatives also find use in catalytic applications, where they serve as chiral ligands or intermediates in asymmetric synthesis. The use of N-Boc-L-proline as a chiral ligand for enantioselective additions highlights the utility of proline derivatives in catalysis, contributing to the development of asymmetric synthetic methods (Zhou et al., 2004).

Metabolic Studies Research on the oxidation of 3,4-dehydro-D-proline by D-alanine dehydrogenase in Escherichia coli elucidates the metabolic pathways involved in the degradation of D-amino acid analogues, providing insights into microbial metabolism and potential biotechnological applications (Deutch, 2004).

Asymmetric Synthesis The asymmetric synthesis of N-Boc-(R)-silaproline, a silicon-containing proline surrogate, demonstrates the innovative use of N-Boc-dehydroalanine ester in generating novel proline analogues. This method showcases the versatility of this compound derivatives in synthesizing structurally unique compounds for pharmaceutical research and development (Chung et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-3,4-dehydro-D-proline, also known as N-Boc-3,4-dehydro-D-proline, is an N-terminal protected amino acid . It is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chains during the synthesis process . As an N-terminal protected amino acid, it prevents unwanted side reactions during the synthesis, ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by Boc-3,4-dehydro-D-proline is the peptide synthesis pathway . By being incorporated into the peptide chains, it influences the structure and function of the resulting peptides .

Pharmacokinetics

The pharmacokinetics of Boc-3,4-dehydro-D-proline are largely dependent on the properties of the peptides it is incorporated into . As such, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary widely. As a rule, peptides are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Boc-3,4-dehydro-D-proline’s action are determined by the function of the peptides it helps synthesize . These can range from signaling molecules to structural components of cells, and their effects can be diverse and far-reaching .

Action Environment

The action, efficacy, and stability of Boc-3,4-dehydro-D-proline are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . Optimal conditions ensure the successful incorporation of Boc-3,4-dehydro-D-proline into the peptide chains and the successful synthesis of the desired peptides .

Eigenschaften

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)

![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)